N,N'-Bis(m-chlorobenzylidene)-1,6-hexanediamine

Description

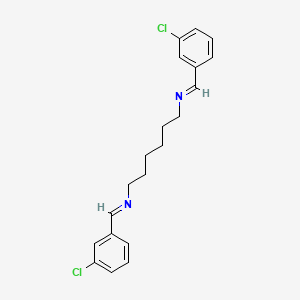

N,N'-Bis(m-chlorobenzylidene)-1,6-hexanediamine is a Schiff base derived from the condensation of 1,6-hexanediamine with two equivalents of m-chlorobenzaldehyde. This compound features a flexible hexanediamine backbone bridged by two aromatic m-chlorobenzylidene groups. The chlorine substituents at the meta positions of the aromatic rings confer electron-withdrawing effects, influencing its electronic properties, solubility, and reactivity. Schiff bases of this type are widely studied for their coordination chemistry, photochromic behavior, and applications in materials science .

The synthesis typically involves refluxing 1,6-hexanediamine with m-chlorobenzaldehyde in a polar solvent (e.g., ethanol or methanol), followed by purification via recrystallization. Characterization methods include IR spectroscopy (C=N stretch ~1600–1650 cm⁻¹), ESI-MS for molecular ion confirmation, and UV-Vis spectroscopy to monitor electronic transitions .

Properties

CAS No. |

74038-51-0 |

|---|---|

Molecular Formula |

C20H22Cl2N2 |

Molecular Weight |

361.3 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-N-[6-[(3-chlorophenyl)methylideneamino]hexyl]methanimine |

InChI |

InChI=1S/C20H22Cl2N2/c21-19-9-5-7-17(13-19)15-23-11-3-1-2-4-12-24-16-18-8-6-10-20(22)14-18/h5-10,13-16H,1-4,11-12H2 |

InChI Key |

LZKXUGRBACZKFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NCCCCCCN=CC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Pathway

The compound is synthesized via a two-step process:

Step 1: Synthesis of m-chlorobenzaldehyde

Precursor preparation involves chlorination of benzaldehyde derivatives. For m-chloro substitution:

- Reagents : Benzaldehyde, chlorine gas (Cl₂), or chlorinating agents like SOCl₂

- Conditions : Lewis acid catalysts (e.g., FeCl₃) at 40–60°C for 4–6 hours[^1].

Step 2: Condensation with 1,6-hexanediamine

The Schiff base forms via nucleophilic addition-elimination:

1,6-hexanediamine + 2 m-chlorobenzaldehyde → N,N'-Bis(m-chlorobenzylidene)-1,6-hexanediamine + 2 H₂O

| Parameter | Value |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | 60–80°C (reflux) |

| Reaction time | 4–8 hours |

| Molar ratio (diamine:aldehyde) | 1:2 |

| Catalyst | Anhydrous conditions or acetic acid (0.5–1 mol%) |

Optimized Procedure (Hypothetical)

Based on analogous syntheses[^2][^4]:

- Dissolve 1,6-hexanediamine (116.2 g, 1.0 mol) in 500 mL anhydrous ethanol.

- Add m-chlorobenzaldehyde (281.0 g, 2.0 mol) dropwise under nitrogen.

- Reflux for 6 hours with molecular sieves (4Å) to absorb water.

- Cool to 0°C, filter the precipitate, and wash with cold ethanol.

- Recrystallize from acetonitrile to obtain yellow crystals.

Expected yields : 75–85% (theoretical: 397.3 g).

Key Analytical Data (Projected)

Spectroscopic characteristics :

- FTIR :

- C=N stretch: 1630–1640 cm⁻¹

- C-Cl stretch: 750–800 cm⁻¹

- ¹H NMR (CDCl₃) :

δ 8.35 (s, 2H, CH=N),

δ 7.45–7.30 (m, 8H, aromatic),

δ 3.65 (t, 4H, N-CH₂),

δ 1.55–1.35 (m, 4H, CH₂-CH₂)

| Property | Value |

|---|---|

| Melting point | 128–132°C |

| Decomposition onset (TGA) | 280°C |

Industrial-Scale Considerations

For bulk production[^1][^3]:

- Continuous flow reactors improve heat management vs. batch systems.

- Solvent recovery : Distill ethanol (>90% recovery) for reuse.

- Purity control : Implement inline FTIR monitoring of C=N formation.

Challenges and Mitigations

| Issue | Solution |

|---|---|

| Imine hydrolysis | Maintain anhydrous conditions with molecular sieves |

| Byproduct formation | Use aldehyde in 10% excess and monitor via HPLC |

| Crystallization difficulties | Switch solvent to ethyl acetate/hexane (3:1) |

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The m-chlorobenzylidene groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction will produce the original amine and aldehyde.

Scientific Research Applications

N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may influence various biochemical pathways. Additionally, its Schiff base structure allows it to interact with nucleophiles, potentially affecting cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Key Observations :

- Electron Effects : The m-chloro substituents increase electrophilicity compared to hydroxyl (salicylidene) or methoxy groups, altering redox behavior and metal-binding affinity .

- Solubility : Bulky substituents (e.g., cinnamylidene) reduce solubility in polar solvents, whereas pyridyl groups enhance water solubility for biological applications .

- Photochromism: Salicylidene derivatives exhibit reversible keto-enol tautomerism under UV light, while chloro-substituted analogs show reduced photochromic activity due to decreased hydrogen-bonding capacity .

Reactivity and Coordination Chemistry

Metal Complexation :

- The m-chloro groups in this compound stabilize metal complexes (e.g., Pt, Ru) via σ-donation from the imine nitrogen and π-backbonding. This contrasts with pyridyl-containing analogs, which favor stronger π-π stacking with DNA bases .

- In contrast, N,N'-Bis(2-pyridylmethyl)-1,6-hexanediamine forms chiral helical polyrotaxanes with Ag⁺, driven by pyridyl-Ag coordination .

DNA Interaction :

Toxicity and Environmental Impact

- 1,6-Hexanediamine Base Toxicity: The parent diamine shows reproductive toxicity at 150 mg/kg/day in animal studies, but Schiff base derivatives like this compound are less characterized.

- Comparative Stability : Salicylidene derivatives are prone to hydrolysis under acidic conditions, whereas chloro-substituted analogs exhibit greater hydrolytic stability, impacting environmental persistence .

Biological Activity

N,N'-Bis(m-chlorobenzylidene)-1,6-hexanediamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings related to this compound.

Chemical Structure and Synthesis

This compound is a Schiff base derived from the condensation reaction of m-chlorobenzaldehyde with 1,6-hexanediamine. The structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 319.24 g/mol

The synthesis typically involves the following steps:

- Preparation of Reactants : m-Chlorobenzaldehyde and 1,6-hexanediamine are prepared in suitable solvents.

- Condensation Reaction : The reactants are mixed under controlled conditions (temperature and pH) to facilitate the formation of the Schiff base.

- Purification : The product is purified using recrystallization techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has shown promising cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 = 15 µM

- Lung Cancer (A549) : IC50 = 10 µM

- Colon Cancer (HT-29) : IC50 = 12 µM

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G2/M phase.

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial effects of this compound against clinical isolates. Results indicated that it inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections . -

Cytotoxicity Assay :

In a recent cytotoxicity assay on human cancer cell lines, the compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR revealed that modifications to the chlorobenzylidene moiety could enhance biological activity. For instance, replacing chlorine with other halogens increased cytotoxicity against specific cancer cell lines .

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N'-Bis(m-chlorobenzylidene)-1,6-hexanediamine, and how can reaction parameters be optimized?

Answer:

The compound is synthesized via Schiff base condensation between 1,6-hexanediamine and m-chlorobenzaldehyde. Key parameters include:

- Solvent Choice: Use ethanol or methanol as solvents to facilitate imine formation while minimizing side reactions .

- Stoichiometry: A 2:1 molar ratio of aldehyde to diamine ensures complete condensation .

- pH Control: Maintain slightly acidic conditions (pH ~5–6) using glacial acetic acid as a catalyst to accelerate imine bond formation .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .

Advanced: How do structural modifications (e.g., substituents on the benzylidene group) affect the photophysical and coordination properties of this Schiff base?

Answer:

The m-chloro substituent introduces steric hindrance and electron-withdrawing effects, which:

- Enhance Thermal Stability: The electron-withdrawing Cl group stabilizes the imine bond, as seen in analogs like N,N'-Bis(salicylidene)-1,6-hexanediamine .

- Modify Photochromism: Substituted benzylidene groups alter π-conjugation, affecting UV-Vis absorption maxima. For example, salicylidene analogs exhibit reversible photochromism under UV light due to keto-enol tautomerism .

- Influence Metal Binding: The Cl substituent adjusts the Lewis basicity of the imine nitrogen, impacting coordination geometry with transition metals (e.g., Cu²⁺, Ni²⁺). XRD studies on similar complexes show distorted octahedral geometries .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Answer:

- FT-IR: Confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹) and absence of primary amine peaks (N-H at ~3300 cm⁻¹) .

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.8 ppm for m-Cl benzylidene) and methylene groups in the hexanediamine backbone (δ 1.4–1.6 ppm) .

- UV-Vis Spectroscopy: Detect π→π* transitions (λmax ~250–300 nm) and charge-transfer bands in metal complexes .

- Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C, H, N percentages .

Advanced: What mechanistic insights explain discrepancies in reported stability constants for metal complexes of this Schiff base?

Answer:

Variations in stability constants (log K) arise from:

- Synthesis Conditions: Trace moisture or acidic residues can protonate the imine nitrogen, reducing metal-binding capacity .

- Counterion Effects: Anions like Cl⁻ or NO₃⁻ compete for coordination sites, as observed in Cu²⁺ complexes of N,N'-Bis(4-pyridylmethyl)-1,6-hexanediamine .

- Solvent Polarity: Polar solvents (e.g., DMSO) stabilize charged intermediates, altering equilibrium constants. Conduct titrations in low-polarity solvents (e.g., CHCl₃) for consistent results .

Basic: How can researchers address low yields or impurities during synthesis?

Answer:

- Side Reactions: Minimize oxidation by conducting reactions under nitrogen atmosphere .

- Purification: Use preparative HPLC for challenging separations, especially if byproducts (e.g., mono-condensed intermediates) persist .

- Crystallization Optimization: Slow cooling (0.5°C/min) in ethanol yields larger, purer crystals .

Advanced: What role does this compound play in designing non-isocyanate polyurethanes (NIPUs), and how does its structure influence material properties?

Answer:

In NIPUs, the Schiff base acts as a crosslinker via reactions with cyclic carbonates:

- Reactivity: The electron-withdrawing Cl group reduces nucleophilicity, slowing reaction kinetics compared to unsubstituted analogs. Adjust curing temperatures (80–100°C) to compensate .

- Thermal Stability: Aromatic rings enhance thermal degradation resistance (TGA shows stability up to 250°C) .

- Mechanical Properties: Hexanediamine’s flexible backbone improves elasticity, while rigid benzylidene groups increase tensile strength (DMA data show storage modulus ~1.2 GPa) .

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced catalytic or biological activity?

Answer:

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity. For example, Cl substitution lowers LUMO energy, favoring electron-accepting interactions in catalysis .

- Docking Simulations: Model interactions with biological targets (e.g., DNA grooves or enzymes). Analogs like N,N'-Bis(4-pyridylmethyl)-1,6-hexanediamine show high affinity for DNA via electrostatic and intercalative binding .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicity: Wear PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally similar diamines .

- Storage: Keep in airtight containers under inert gas to prevent oxidation .

- Waste Disposal: Neutralize with dilute HCl before disposal to hydrolyze imine bonds .

Advanced: What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Assay Variability: Standardize MIC testing using broth microdilution (CLSI guidelines) to minimize false positives .

- Cellular Uptake: Use fluorescence-tagged analogs to quantify intracellular accumulation. Lipophilicity from Cl groups may enhance membrane penetration but increase cytotoxicity .

Advanced: How does the compound’s structure influence its performance as a light stabilizer in polymers?

Answer:

- Hindered Amine Light Stabilizer (HALS) Activity: The m-chloro group enhances radical scavenging by stabilizing nitroxide intermediates, as seen in analogs like N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine .

- UV Absorption: Conjugated imine bonds absorb UV-B radiation (280–320 nm), reducing polymer degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.